molecular formula C10H12N2O B11767202 2-Propyl-1H-benzo[d]imidazol-1-ol

2-Propyl-1H-benzo[d]imidazol-1-ol

Cat. No.: B11767202
M. Wt: 176.21 g/mol
InChI Key: XRJRUOBNHZTQAU-UHFFFAOYSA-N
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Description

2-Propyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with a propyl group attached to the second carbon and a hydroxyl group attached to the first nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-1H-benzo[d]imidazol-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring.

For example, the reaction of o-phenylenediamine with propionaldehyde in the presence of an acid catalyst such as hydrochloric acid can yield this compound. The reaction conditions may vary, but typically involve heating the reaction mixture to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Propyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-Propyl-1H-benzo[d]imidazol-1-one.

    Reduction: The benzimidazole ring can be reduced to form the corresponding dihydrobenzimidazole derivative.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: 2-Propyl-1H-benzo[d]imidazol-1-one

    Reduction: Dihydro-2-propyl-1H-benzo[d]imidazole

    Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

2-Propyl-1H-benzo[d]imidazol-1-ol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, antiviral, and anticancer activities.

    Biological Studies: It serves as a probe to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.

    Material Science: It is used in the synthesis of functional materials, including dyes and polymers, due to its unique electronic properties.

    Catalysis: It acts as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.

Mechanism of Action

The mechanism of action of 2-Propyl-1H-benzo[d]imidazol-1-ol depends on its specific application. In medicinal chemistry, it may exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and cell division in cancer cells.

Comparison with Similar Compounds

2-Propyl-1H-benzo[d]imidazol-1-ol can be compared with other benzimidazole derivatives, such as:

    2-Methyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a methyl group instead of a propyl group.

    2-Ethyl-1H-benzo[d]imidazol-1-ol: Similar structure but with an ethyl group instead of a propyl group.

    2-Phenyl-1H-benzo[d]imidazol-1-ol: Similar structure but with a phenyl group instead of a propyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-hydroxy-2-propylbenzimidazole

InChI

InChI=1S/C10H12N2O/c1-2-5-10-11-8-6-3-4-7-9(8)12(10)13/h3-4,6-7,13H,2,5H2,1H3

InChI Key

XRJRUOBNHZTQAU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1O

Origin of Product

United States

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